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molecular formula C10H15O3PS B8653184 (4-Methylsulfanyl-benzyl)-phosphonic acid dimethyl ester CAS No. 481679-70-3

(4-Methylsulfanyl-benzyl)-phosphonic acid dimethyl ester

Cat. No. B8653184
M. Wt: 246.27 g/mol
InChI Key: NFPIJSPXTOOTDZ-UHFFFAOYSA-N
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Patent
US06919353B2

Procedure details

To trimethylphosphite (8.6 g, 70 mmol) at 140° C. was added 4-methylthiobenzyl chloride (10 g, 58 mmol). The resulting mixture was stirred at 140° C. for 18 h, cooled at 21° C. then diluted with HCl 10% and ethyl acetate. The organic extracts were washed (H2O), (brine), dried (MgSO4), filtered, and concentrated. Purification by flash chromatography (eluting with ethyl acetate) provided the (4-methylsulfanyl-benzyl)-phosphonic acid dimethyl ester compound.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([O:6]C)[O:4][CH3:5].[CH3:8][S:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>Cl.C(OCC)(=O)C>[CH3:1][O:2][P:3]([CH2:14][C:13]1[CH:16]=[CH:17][C:10]([S:9][CH3:8])=[CH:11][CH:12]=1)(=[O:6])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
COP(OC)OC
Name
Quantity
10 g
Type
reactant
Smiles
CSC1=CC=C(CCl)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 140° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled at 21° C.
WASH
Type
WASH
Details
The organic extracts were washed (H2O), (brine),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by flash chromatography (eluting with ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COP(OC)(=O)CC1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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